molecular formula C6H2F5N B1282707 2,3-Difluoro-5-(trifluoromethyl)pyridine CAS No. 89402-42-6

2,3-Difluoro-5-(trifluoromethyl)pyridine

Cat. No. B1282707
CAS RN: 89402-42-6
M. Wt: 183.08 g/mol
InChI Key: XIFCGIKPAAZFFS-UHFFFAOYSA-N
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Description

2,3-Difluoro-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative, which is a substructure frequently found in pharmaceuticals, agrochemicals, and materials science due to its unique electronic properties. The presence of fluorine atoms significantly affects the chemical reactivity and physical properties of the molecule, making it a valuable compound in various chemical syntheses and applications.

Synthesis Analysis

The synthesis of fluorinated pyridines can be complex due to the reactivity of fluorine. One approach to synthesizing ketones from carboxylic acids and aromatic hydrocarbons involves the use of 2-(trifluoromethylsulfonyloxy)pyridine (TFOP) as a reagent, which can potentially be applied to the synthesis of fluorinated pyridines . Another strategy for synthesizing poly-substituted pyridines, including those with trifluoromethyl groups, involves a tandem C-F bond cleavage protocol, which is a noble metal-free method yielding high yields . Additionally, the synthesis of 2,3-difluoro-5-chloropyridine from trichloropyridine using potassium fluoride indicates the feasibility of introducing fluorine atoms into the pyridine ring under certain conditions .

Molecular Structure Analysis

The molecular structure of fluorinated pyridines is influenced by the strong electronegativity of fluorine, which can lead to unique interactions and packing arrangements in the solid state. For example, an X-ray crystallographic study of a related compound, 2,6-dibromo-3,5-difluoro(4-pyridyl)methylphenyl ketone, revealed an unusual solid-state lattice packing arrangement . Such detailed structural analyses are crucial for understanding the properties and reactivity of these compounds.

Chemical Reactions Analysis

Fluorinated pyridines can undergo various chemical reactions, often facilitated by their unique electronic properties. The reactivity can be influenced by the presence of electron-withdrawing groups, such as the trifluoromethyl group, which can affect the feasibility of side-chain chlorination and fluorination reactions . The synthesis of complex molecules, such as charge-transfer complexes involving fluorinated pyridines, demonstrates the versatility of these compounds in forming diverse chemical structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,3-difluoro-5-(trifluoromethyl)pyridine are influenced by the presence of fluorine atoms. Spectroscopic methods, such as FT-IR and NMR, are used to characterize the structure and properties of fluorinated pyridines . The introduction of fluorine can also enhance the non-linear optical (NLO) properties of these compounds, as well as their electronic properties, as indicated by HOMO-LUMO energy analysis . Additionally, the antimicrobial activities and interactions with DNA of fluorinated pyridines have been studied, highlighting their potential biological relevance .

Scientific Research Applications

Synthesis and Chemistry

  • Synthesis and Uses in Pesticides: 2,3-Dichloro-5-trifluoromethyl pyridine, a derivative of the target compound, is widely used in synthesizing pesticides. The paper reviews various synthesis processes and evaluates their efficiency (Lu Xin-xin, 2006).
  • Fluorination Process Optimization: Research on 2,3-Difluoro-5-chloropyridine, which is closely related to the target compound, discusses the fluorination process using potassium fluoride and phase transfer catalyst, optimizing reaction conditions (Zhou Hong-feng, 2007).

Spectroscopic and Structural Analysis

  • Spectroscopic Characterization: The study of 5-Bromo-2-(trifluoromethyl)pyridine, a compound similar to the target, uses spectroscopic techniques like FT-IR and NMR, along with density functional theory (DFT) for structural analysis. The research provides insights into non-linear optical properties and antimicrobial activities (H. Vural & M. Kara, 2017).
  • Crystal Structure Analysis: The crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate, a related compound, shows a water-bridged hydrogen-bonding network, useful for understanding the structural properties of similar compounds (N. Ye & J. Tanski, 2020).

Pharmaceutical and Biological Relevance

  • Potential Antithyroid Drug: 5-Trifluoromethyl-pyridine-2-thione, a compound with structural similarities to the target, shows potential as an antithyroid drug. Its interaction with molecular iodine has been studied, providing insights into its potential medical applications (M. S. Chernov'yants et al., 2011).
  • Trifluoromethyl Substituents in Crop Protection: Trifluoromethyl-substituted pyridines, including compounds similar to the target, are significant in crop protection. They have been incorporated into molecules with biological properties, useful in fungicides, herbicides, insecticides, and nematicides (Adam Burriss et al., 2018).

Electronics and Optics

  • OLED Applications: Research on Ir(III) complexes using (2,4-difluoro)phenylpyridine, structurally related to the target compound, focuses on blue-emitting emitters in organic light-emitting diodes (OLEDs). The study includes electronic structures, injection and transport properties, and phosphorescence mechanism (Xiao-Na Li et al., 2009).

Safety And Hazards

“2,3-Difluoro-5-(trifluoromethyl)pyridine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

The future directions for “2,3-Difluoro-5-(trifluoromethyl)pyridine” are promising. It is expected that many novel applications of this compound will be discovered in the future . Its derivatives are important ingredients for the development of many agrochemical and pharmaceutical compounds . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

2,3-difluoro-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F5N/c7-4-1-3(6(9,10)11)2-12-5(4)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFCGIKPAAZFFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10540285
Record name 2,3-Difluoro-5-(trifluoromethyl)pyridine
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Molecular Weight

183.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoro-5-(trifluoromethyl)pyridine

CAS RN

89402-42-6
Record name 2,3-Difluoro-5-(trifluoromethyl)pyridine
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Record name 2,3-Difluoro-5-(trifluoromethyl)pyridine
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Record name 2,3-Difluoro-5-(trifluoromethyl)pyridine
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Record name 2,3-difluoro-5-(trifluoromethyl)pyridine
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Synthesis routes and methods I

Procedure details

A 500 ml 4-neck round bottom flask, equipped with an air-driven mechanical stirrer and fitted with a thermometer, a distillation condenser and a stopper, was charged with 500 ml of DMSO, 1 g anhydrous K2CO3 and 25 g (0.165 mole) of CsF (one third of total CsF). The flask was heated with a heating mantle and about 100 ml of DMSO was distilled at ~110° C./~40 mm Hg to dry the reaction mixture. The reaction mixture was cooled to about 75° C. and N2 was reintroduced into the flask. The distillation condenser was replaced by a reflux condenser which was vented to a dry ice trap with a N2 atmosphere. To the reaction mixture was added 65.7 g of 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine (0.329 mole) in one portion, with constant agitation, and the temperature of the reaction mixture was increased to between 120°-125° C. with the aid of a thermowatch® temperature controller. In 2.5 hours and 21.5 hours after the addition of the 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine, additional 25 g portions of CsF were added to the reaction mixture for a total of 75 g of CsF in the reaction mixture. The reaction was allowed to run 69 hours at which time the reaction mixture appeared black with dark solids on the walls of the flask. A distillation condenser was attached to the flask and the reflux condenser was removed to allow the removal of the crude product by distillation (pressure=210 mm Hg; temperature (overhead)=90°-130° C.; temperature (pot)=~160° C.). To prevent the volatile product from being lost, the receiver was cooled in a dry ice/acetone bath. The distillation was continued until the head temperature stopped increasing at which time the vacuum was released, the receivers changed and the distillation resumed. An additional 10 ml was distilled over at a temperature of 130° C. and the distillation was stopped. The crude material was extracted with 100 ml of water and dried over 0.5 g of 4Å molecular sieves to give 35.1 g of 2,3-difluoro-5-(trifluoromethyl)pyridine. Elemental analysis results of the product were:
Quantity
65.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
75 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
25 g
Type
reactant
Reaction Step Five
Name
Quantity
1 g
Type
catalyst
Reaction Step Five
Name
Quantity
500 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A 100 ml 4-neck round bottom flask, containing a magnetic stir bar and fitted with a thermometer, nitrogen inlet and distillation condenser, was charged with 75 ml of DMSO, 0.5 g of anhydrous K2CO3 and 22.8 g (0.15 mole) of CsF. The reaction mixture was heated to 115° C. at 57 mm Hg so that about 20 ml of DMSO was distilled to dry the reaction mixture. The light yellow reaction mixture was cooled to 65° C. and 20 g (0.1 mole) of 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine was added through a pressure equalizing addition funnel which replaced the distillation condenser. After a dry ice condenser was attached to the flask the reaction temperature was maintained at 105°-115° C. for 46.5 hours with constant agitation. The reaction mixture was black with dark solids on the sides of the flask. A short path distillation condenser was attached to the flask and 13 g of crude product was collected in a receiver, which was cooled in a dry ice/acetone bath (pressure=210 mm Hg; temperature (overhead)=85°-130° C.; temperature (pot)=125°-160° C). This crude product was extracted with water to remove any residual DMSO and dried over 4Å molecular sieves (11.5 g crude product; 11 g crude product after drying). The product was then transferred to a 25 ml round bottom flask and distilled at 102° C. (uncorrected)/760 mm Hg through a Vigreaux® column resulting in 9.3 g of substantially pure 2,3-difluoro-5-(trifluoromethyl)pyridine. The isolated yield of desired product was calculated to be 48.4% of theoretical. The structure of the product was confirmed by its nuclear magnetic resonance (NMR) spectra. Elemental analysis results for the product were:
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.5 g
Type
reactant
Reaction Step Three
Name
Quantity
22.8 g
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

47.7 g (0.82 mol) of potassium fluoride and 10.0 g (0.065 mol) of caesium fluoride are suspended in 300 ml of sulfolane and the suspension is heated to 140° C. 60 ml of sulfolane are distilled off by decreasing the pressure and subsequently 65.6 g (0.329 mol) of 2-chloro-3-fluoro-5-trifluoromethylpyridine and 1.3 g (0.004 mol) of 18-crown-6 are added. The reaction mixture is stirred for 48 hours at 140° C. and subsequently distilled by introducing steam. The oil is separated and the aqueous phase is extracted twice with a small amount of ether. The organic phases are purified, dried with a small amount of magnesium sulfate and filtered. Distillation affords 54.8 g (91% of theory) of 2,3-difluoro-5-trifluoromethylpyridine, b.p. 100°-102° C. (980 mbar).
Quantity
47.7 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
65.6 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
1.3 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Cochon, T Corre, S Celerier, S Brunet - Applied Catalysis A: General, 2012 - Elsevier
The fluorination of 2-chloropyridine to produce selectively 2-fluoropyrydine by Cl/F exchange at 300 or 380C with HF as the fluorinating agent and a metal oxide as precursor of catalyst …
Number of citations: 8 www.sciencedirect.com
AM Thompson, PD O'Connor, AJ Marshall… - European Journal of …, 2021 - Elsevier
Previous investigation of the potent antileishmanial properties of antitubercular 7-substituted 2-nitroimidazo[2,1-b][1,3]oxazines with biaryl side chains led to our development of a new …
Number of citations: 16 www.sciencedirect.com

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